
4-Bromo-2-(trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32661979 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32661979 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to ensure the purity and yield of the compound. The reaction conditions often involve precise temperature control, pH adjustments, and the use of catalysts to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of MFCD32661979 is optimized for efficiency and cost-effectiveness. This involves large-scale reactors and continuous production processes. The industrial methods focus on maximizing yield while minimizing waste and energy consumption. The use of advanced technologies and automation plays a crucial role in the large-scale production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: MFCD32661979 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: The common reagents used in the reactions involving MFCD32661979 include strong oxidizing agents, reducing agents, and specific catalysts. The reaction conditions are carefully controlled to ensure the desired outcome, such as maintaining a specific temperature range and pH level.
Major Products Formed: The major products formed from the reactions of MFCD32661979 depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in the formation of new compounds with modified functional groups.
Aplicaciones Científicas De Investigación
MFCD32661979 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic processes. In biology, it plays a role in studying cellular mechanisms and interactions. In medicine, MFCD32661979 is investigated for its potential therapeutic properties, including its use in drug development. Industrially, this compound is utilized in the production of advanced materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of MFCD32661979 involves its interaction with specific molecular targets and pathways. This compound can modulate various biochemical processes by binding to target molecules and altering their activity. The pathways involved may include enzymatic reactions, signal transduction pathways, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds: MFCD32661979 can be compared with other similar compounds to highlight its unique properties. Some of the similar compounds include those with analogous chemical structures or functional groups.
Uniqueness: What sets MFCD32661979 apart from similar compounds is its stability under various conditions and its reactivity, which makes it suitable for a wide range of applications. Its unique chemical structure allows it to participate in specific reactions that other compounds may not be able to undergo.
Propiedades
Fórmula molecular |
C9H5BrF6O2 |
|---|---|
Peso molecular |
339.03 g/mol |
Nombre IUPAC |
1-[4-bromo-2-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H5BrF6O2/c10-4-1-2-5(7(17)8(11,12)13)6(3-4)18-9(14,15)16/h1-3,7,17H |
Clave InChI |
XCDBRPYDPMBBSU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)OC(F)(F)F)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


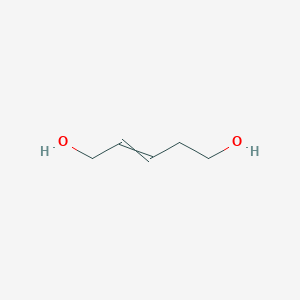
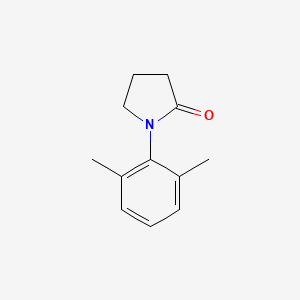
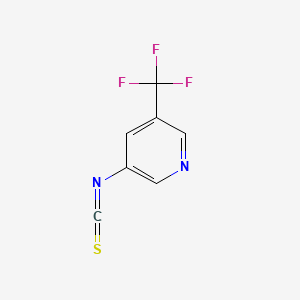
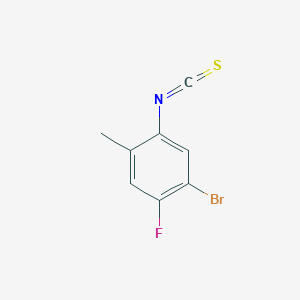

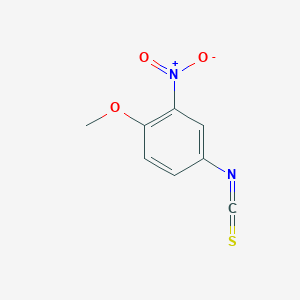
![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B13692140.png)
![2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid](/img/structure/B13692143.png)
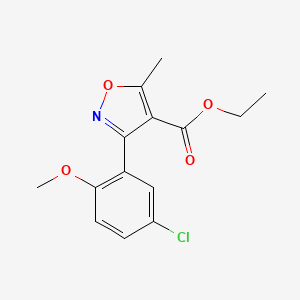
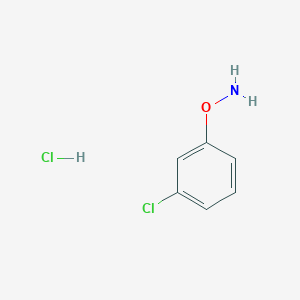

![3-[(4-chlorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one](/img/structure/B13692156.png)

![8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13692172.png)
